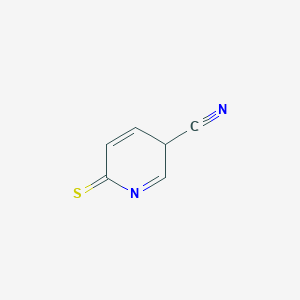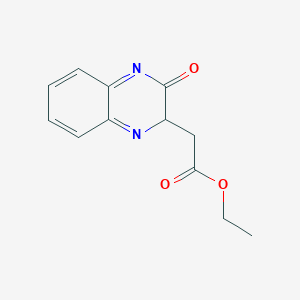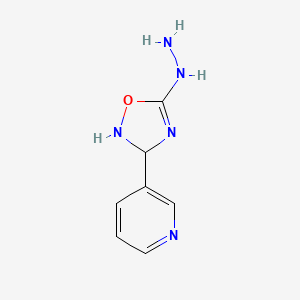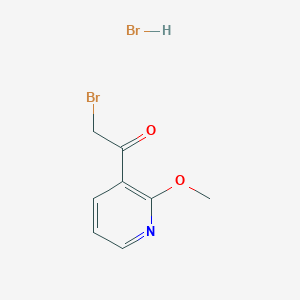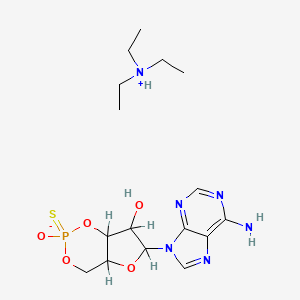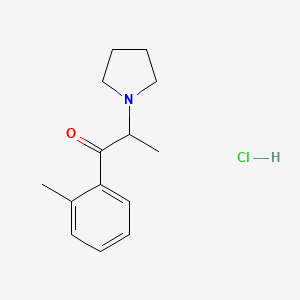
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is a heterocyclic compound that features a pyridine ring fused with a triazoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione typically involves the reaction of 4-aminopyridine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently cyclizes to form the triazoline-dione ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted triazoline-diones, amine derivatives, and various oxidized compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is mediated by the electron-deficient nature of the triazoline-dione ring, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in their substitution patterns and chemical properties.
Uniqueness
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is unique due to its highly reactive triazoline-dione ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4N4O2 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
4-pyridin-4-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C7H4N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H |
InChI Key |
VWYYULUOUJVWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
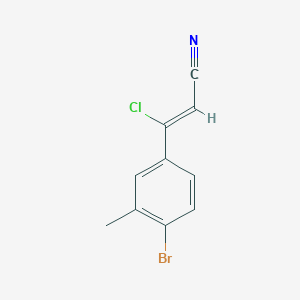
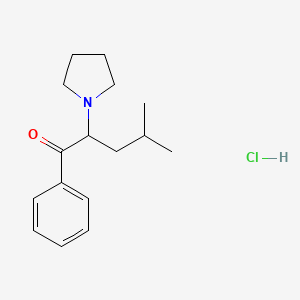
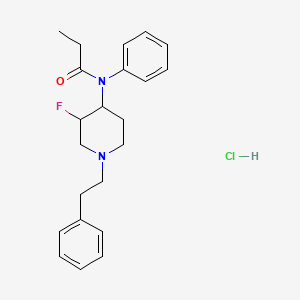

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)
![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
